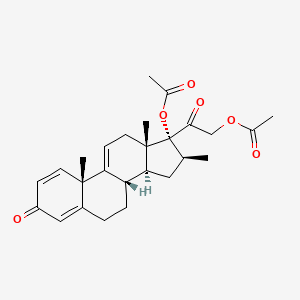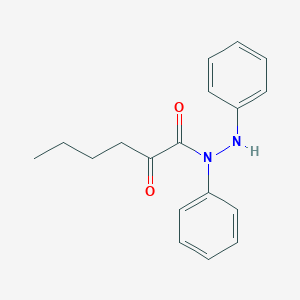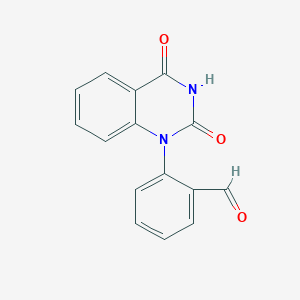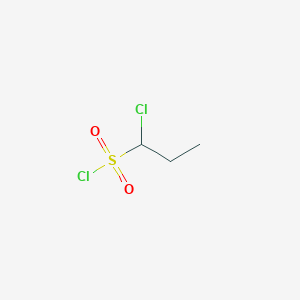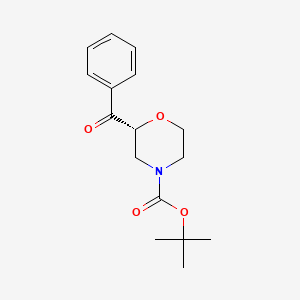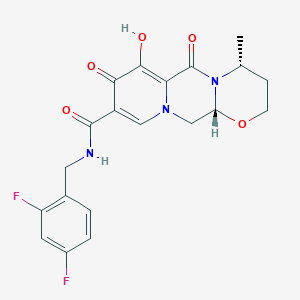
Dolutegravir RR isomer
Descripción general
Descripción
Dolutegravir (DTG) is a potent HIV-1 integrase strand transfer inhibitor (INSTI) characterized by its antiretroviral activity and a favorable safety profile. It represents a significant advancement in HIV treatment, offering a once-daily dose regimen without the need for pharmacokinetic boosting. Dolutegravir has shown effectiveness in both treatment-naïve and treatment-experienced patients, including those with resistance to other INSTIs like raltegravir and elvitegravir. The development of dolutegravir, including its synthesis, molecular structure analysis, chemical reactions, and properties, has been a critical focus in the pursuit of more effective HIV treatments.
Synthesis Analysis
The synthesis of dolutegravir involves a diastereomeric approach to create chiral nonracemic tricyclic ring systems, leading to its discovery along with S/GSK1265744. This process leverages the stereochemistry of small, readily available amino alcohols to control the relative and absolute stereochemistry of the final drug candidates, demonstrating a significant achievement in medicinal chemistry and drug development (Johns et al., 2013).
Molecular Structure Analysis
The molecular structure of dolutegravir is pivotal in its function as an HIV-1 integrase inhibitor. Its tricyclic carbamoyl pyridone scaffold, characterized by a hemiaminal ring fusion stereocenter, plays a crucial role in its binding efficacy to the integrase enzyme, influencing its potency against HIV-1 and resistance profile. The structural attributes of dolutegravir enable it to maintain a strong binding affinity to the integrase enzyme, contributing to its effectiveness in suppressing viral replication.
Chemical Reactions and Properties
Dolutegravir exhibits potent antiviral activity and a high barrier to resistance, partly due to its slow dissociation from the integrase-DNA complex. This property distinguishes it from first-generation INSTIs and contributes to its efficacy in treating HIV-1 infections resistant to other INSTIs. The chemical stability and reactivity of dolutegravir are foundational to its long half-life and dosing regimen, providing sustained viral suppression (Hightower et al., 2011).
Aplicaciones Científicas De Investigación
Efficacy in HIV Treatment
Dolutegravir has been shown to be a potent option in initial antiretroviral therapy (ART) for HIV-infected individuals. Research comparing DTG-based regimens with efavirenz (EFV)-based regimens found that DTG-containing regimens were superior in reducing HIV viral load over periods of 48 and 96 weeks. This superiority extended to treatment discontinuation rates, indicating better tolerability or effectiveness. However, the risk of serious adverse events was similar across both regimen types, suggesting that the benefits of DTG are not compromised by an increased risk of severe side effects (Rutherford & Horvath, 2016).
Pharmacokinetics and Drug Resistance
Another dimension of DTG research focuses on its pharmacokinetics and resistance profile. DTG is noted for its minimal drug–drug interaction profile due to limited cytochrome P450 enzyme involvement, making it a suitable candidate for various patient populations. Its high genetic barrier to resistance is particularly significant, with no resistance-associated mutations observed in treatment-naïve patients in phase III trials. This resistance profile positions DTG as a preferred agent in initial HIV therapy, preserving future treatment options for patients who may fail other ARTs (Llibre et al., 2015).
Developmental Toxicity Concerns
While not directly related to the RR isomer, research into the potential developmental toxicity of DTG has been pivotal, especially concerning its use among women of childbearing age. Studies using pluripotent stem cell-based in vitro morphogenesis models have demonstrated that DTG can impair morphological and molecular aspects of early development. These findings highlight the need for cautious evaluation when prescribing DTG to pregnant women or those who may become pregnant, underscoring the importance of ongoing research into its safety profile (Kirkwood-Johnson et al., 2021).
Safety And Hazards
Direcciones Futuras
Dolutegravir has attracted attention as a potential agent against COVID-19 in multiple AI (artificial intelligence) based studies . The in silico evaluation of three selected synthesized intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) indicated that one compound could be of interest as a possible inhibitor of this protein .
Propiedades
IUPAC Name |
(3R,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWKPHLQXYSBKR-MEBBXXQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dolutegravir RR isomer | |
CAS RN |
1357289-29-2 | |
| Record name | 4-epi-Dolutegravir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357289292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-EPI-DOLUTEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA8ZEA9QPD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




